Product packaging for Fmoc-Gly-Gly-Phe-Gly-PAB-OH(Cat. No.:)

Fmoc-Gly-Gly-Phe-Gly-PAB-OH

Cat. No.: B13909047
M. Wt: 663.7 g/mol
InChI Key: ZDDHYVRJKDYCEJ-YTTGMZPUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Peptide Chemistry and Protease-Responsive Linker Design

In the realm of peptide chemistry, the ability to create molecules with specific, predictable behaviors within a biological environment is paramount. Protease-responsive linkers are a class of chemical tools designed to be stable in general circulation but susceptible to cleavage by specific enzymes, often those that are overexpressed in disease states like cancer. acs.orgfrontiersin.org This targeted cleavage allows for the controlled release of a payload, such as a cytotoxic drug, directly at the site of action, thereby minimizing off-target effects. symeres.com

The design of these linkers, also known as protease-sensitive linkers (PSLs), is a systematic process that involves identifying specific amino acid sequences that are recognized and cleaved by a target protease. acs.org The goal is to achieve high specificity and selectivity, along with favorable cleavage kinetics and synthetic accessibility. acs.org Fmoc-Gly-Gly-Phe-Gly-PAB-OH fits squarely within this paradigm, offering a peptide sequence that is a known substrate for certain proteases, coupled with a release mechanism that ensures the clean liberation of an attached molecule.

Historical Development of Self-Immolative p-Aminobenzyl (PAB) Linker Strategies

The concept of self-immolative linkers is a significant advancement in prodrug and bioconjugate design. These linkers are engineered to spontaneously degrade and release a payload following an initial triggering event, such as enzymatic cleavage. symeres.com The p-aminobenzyl (PAB) group is a well-established and widely used self-immolative spacer. symeres.comresearchgate.net

The mechanism of PAB-based linkers involves an electronic cascade. Following the enzymatic cleavage of a linked peptide, an unstable p-aminobenzyl alcohol derivative is generated. This intermediate then undergoes a 1,6-elimination reaction, which results in the release of the payload molecule, carbon dioxide, and a stable byproduct. researchgate.netacs.org This "traceless" release is highly desirable as it ensures that no part of the linker remains attached to the active drug, which could otherwise hinder its efficacy. The versatility of the PAB spacer has been demonstrated through its ability to release payloads with various functional groups, including secondary amines, tertiary amines, and phenols. researchgate.net

Significance of the Gly-Gly-Phe-Gly (GGFG) Peptide Motif in Bioconjugation and Prodrug Research

The tetrapeptide sequence Gly-Gly-Phe-Gly (GGFG) is a critical component of this compound, serving as the specific recognition site for certain proteases. This motif has gained prominence in the field of antibody-drug conjugates (ADCs) as a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in the tumor microenvironment. iris-biotech.demdpi.comnih.gov

The cleavage of the GGFG sequence by these proteases initiates the self-immolation of the PAB linker, leading to the release of the conjugated drug. nih.govrsc.org The use of the GGFG linker has been successfully implemented in clinically approved ADCs, demonstrating its stability in circulation and efficient cleavage within target cells. mdpi.comnih.gov For instance, the ADC trastuzumab deruxtecan (B607063) utilizes a GGFG linker to deliver its cytotoxic payload. nih.gov The less hydrophobic nature of the GGFG linker compared to other peptide linkers can also contribute to the stability of ADCs with a high drug-to-antibody ratio (DAR). mdpi.com

ComponentFunctionKey Features
Fmoc Group N-terminal protecting groupRemoved under basic conditions, enabling further synthesis.
Gly-Gly-Phe-Gly (GGFG) Protease-cleavable peptideSubstrate for cathepsins; ensures targeted drug release. iris-biotech.demdpi.com
p-Aminobenzyl (PAB) Alcohol Self-immolative spacerUndergoes 1,6-elimination to release the payload tracelessly. researchgate.netacs.org

Overview of the Research Landscape Surrounding this compound

Research involving this compound and its derivatives is primarily focused on their application as cleavable linkers in the development of ADCs and other targeted drug delivery systems. dcchemicals.com Scientists utilize this compound as a building block in the solid-phase synthesis of more complex drug-linker conjugates. nih.govnih.gov The Fmoc-protected amine allows for the sequential addition of other molecules, while the PAB alcohol can be activated for conjugation to a therapeutic agent. nih.gov

Studies have explored the synthesis and characterization of various drug-linker conjugates incorporating the GGFG-PAB system. glpbio.commedchemexpress.com These investigations often involve evaluating the stability of the linker in plasma and its susceptibility to enzymatic cleavage in cellular models. The ultimate goal is to create highly effective and specific therapeutic agents with improved safety profiles. The versatility of this linker is highlighted by its use in conjugating a variety of payloads, from potent cytotoxins to fluorescent probes for diagnostic applications.

Research Gaps and Future Directions for this compound Studies

Despite the successes achieved with GGFG-based linkers, there remain areas for further investigation. One area of interest is the exploration of alternative peptide sequences that may offer enhanced specificity for different proteases or improved cleavage kinetics. acs.org While GGFG is effective, the development of a broader portfolio of protease-sensitive linkers would allow for greater flexibility in targeting various diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H37N5O7 B13909047 Fmoc-Gly-Gly-Phe-Gly-PAB-OH

Properties

Molecular Formula

C37H37N5O7

Molecular Weight

663.7 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[[2-[[(2S)-1-[[2-[4-(hydroxymethyl)anilino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]carbamate

InChI

InChI=1S/C37H37N5O7/c43-22-25-14-16-26(17-15-25)41-34(45)21-39-36(47)32(18-24-8-2-1-3-9-24)42-35(46)20-38-33(44)19-40-37(48)49-23-31-29-12-6-4-10-27(29)28-11-5-7-13-30(28)31/h1-17,31-32,43H,18-23H2,(H,38,44)(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t32-/m0/s1

InChI Key

ZDDHYVRJKDYCEJ-YTTGMZPUSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC2=CC=C(C=C2)CO)NC(=O)CNC(=O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Mechanistic Elucidation of Fmoc Gly Gly Phe Gly Pab Oh Activation and Cleavage

Enzymatic Cleavage of the Gly-Gly-Phe-Gly (GGFG) Sequence

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide portion of the molecule serves as a specific substrate for certain proteases. iris-biotech.deresearchgate.net This enzymatic recognition and subsequent cleavage are the critical first steps in the activation mechanism. The stability of the linker in general circulation and its cleavage upon internalization into target cells are key features of this design. iris-biotech.de

Lysosomal proteases, particularly those of the cathepsin family, are primarily responsible for cleaving peptide-based linkers. nih.govrsc.org Cathepsin B, a cysteine protease predominantly found in the lysosomes of cells, exhibits the ability to hydrolyze peptide bonds. nih.govasm.orgmdpi.com While it functions as a general degrading enzyme within the acidic environment of the lysosome, it shows certain substrate preferences. rsc.orgmdpi.com Cathepsin B is unique in that it possesses both endopeptidase and carboxypeptidase activities, the balance of which is pH-dependent. rsc.org

The GGFG sequence is a known substrate for lysosomal enzymes like Cathepsin B. researchgate.netrsc.orgmdpi.com Proteomics-based studies have indicated that Cathepsin B has a preference for cleaving peptide bonds where specific amino acids occupy defined positions relative to the scissile bond (P1, P1', etc.). rsc.org For instance, Cathepsin B shows a partial preference for Phenylalanine at the P1' position. rsc.org In the context of antibody-drug conjugates (ADCs), the GGFG linker is cleaved by lysosomal enzymes following internalization into the target cell. rsc.org The cleavage typically occurs at the C-terminus of the GGFG sequence, specifically hydrolyzing the amide bond between the terminal Glycine (B1666218) and the PAB linker. nih.gov This enzymatic action is crucial as it unmasks the amine of the PAB group, initiating the subsequent self-immolation step. iris-biotech.demdpi.com

The efficiency of enzymatic cleavage is quantified by kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat). While specific kinetic data for the hydrolysis of Fmoc-Gly-Gly-Phe-Gly-PAB-OH by Cathepsin B are not extensively documented, studies on analogous peptide substrates provide insight into the enzyme's activity. The rate of hydrolysis is influenced by the amino acid sequence, with tetrapeptides generally showing enhanced rates of hydrolysis by cathepsins compared to shorter peptides. researchgate.net

Below is a table of representative kinetic data for the cleavage of various peptide substrates by Cathepsin B, illustrating the range of enzyme efficiency.

Table 1: Representative Kinetic Parameters for Cathepsin B-Mediated Hydrolysis of Various Peptide Substrates

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)pHReference
Z-Phe-Arg-MCA---6.2 asm.org
Z-Arg-Arg-MCA---6.2 asm.org
Peptidyl-X-Phe(NO₂)-Y6 - 2400.7 - 4-5.0 nih.gov
Human Prorenin Sequence AnalogsVariableVariableVariable- ahajournals.org
Dnp-Gly-Phe-Arg-Phe-Trp-OH--1725- hzdr.de

Specificity of Proteases (e.g., Cathepsin B) Towards the GGFG Motif

Self-Immolation of the p-Aminobenzyl (PAB) Linker

Following the enzymatic removal of the Fmoc-GGFG peptide, the exposed p-aminophenol moiety of the PAB linker becomes unstable. This instability drives a spontaneous, irreversible chemical reaction known as self-immolation. otago.ac.nzsymeres.com

The self-immolation of the PAB linker proceeds through a 1,6-elimination reaction, which is an electronic cascade process. otago.ac.nzgoogle.comrsc.org The enzymatic cleavage of the amide bond exposes a free aniline (B41778) moiety. unimi.it The lone pair of electrons on the newly formed aromatic amine is strongly electron-donating, which initiates the cascade. rsc.org

This process involves the donation of these electrons into the aromatic ring, leading to the cleavage of the C-O bond at the benzylic position and the formation of a highly reactive aza-quinone methide intermediate. rsc.orgunimi.itnih.gov This elimination is thermodynamically driven and results in the traceless release of the molecule attached to the benzylic oxygen. iris-biotech.deiris-biotech.de In the case of this compound, this process liberates p-hydroxybenzyl alcohol. The reaction is considered a "self-immolative" or "disassembly" process because it proceeds spontaneously once triggered by the initial enzymatic event. otago.ac.nz

The stability and reactivity of the PAB linker are influenced by the surrounding chemical environment, most notably the pH. nih.gov The linker is designed to be stable at physiological pH (around 7.4) to prevent premature cleavage while in circulation. cam.ac.ukresearchgate.net However, upon entering the acidic environment of cellular lysosomes (pH 4.5-5.5), conditions become favorable for both enzymatic cleavage and the subsequent self-immolation. cam.ac.ukpharmiweb.com

While the enzymatic cleavage by cathepsins is optimized at acidic pH, the self-immolation step itself is also pH-dependent. mdpi.comnih.gov The rate of the 1,6-elimination can be influenced by the protonation state of the newly exposed aniline. At very low pH, protonation of the amine could potentially slow down the electronic cascade by reducing the electron-donating ability of the nitrogen. unimi.it However, within the typical lysosomal pH range, the conditions are sufficient to allow for rapid self-immolation following peptide cleavage. pharmiweb.com Studies on similar linkers have shown that the half-life of the self-immolation process is significantly shorter at acidic pH compared to neutral pH. cam.ac.uk

Electronic Cascade Mechanism Following Enzymatic Cleavage

Intermediates and Byproducts of this compound Decomposition Pathways

The complete decomposition of this compound results in several distinct molecules. The initial enzymatic cleavage yields two primary products:

Fmoc-Gly-Gly-Phe-Gly-OH : The N-terminally protected tetrapeptide. uq.edu.au

p-Aminobenzyl Alcohol (PABA) : This is the initial product before it undergoes self-immolation. rsc.org

The subsequent self-immolation of the unstable p-aminobenzyl intermediate generates further byproducts. The key transient intermediate formed during the 1,6-elimination is:

Aza-quinone methide : This highly reactive species is quickly quenched by water in the aqueous environment of the cell. rsc.orgspringernature.com

The final stable byproducts of the complete decomposition pathway are:

The liberated Fmoc-Gly-Gly-Phe-Gly-OH peptide.

p-Aminobenzyl alcohol , which is formed after the aza-quinone methide is quenched by water. rsc.org

Comparative Analysis of this compound Cleavage Kinetics with Other Linker Systems

The kinetic profile of a cleavable linker within an antibody-drug conjugate (ADC) is a critical determinant of its therapeutic index, balancing stability in systemic circulation with efficient payload release in the target tumor environment. The Gly-Gly-Phe-Gly (GGFG) tetrapeptide, the core of the this compound linker system, represents a distinct class of enzyme-cleavable motifs compared to the more common dipeptide linkers. Its cleavage kinetics have been characterized, particularly in the context of the successful ADC, Trastuzumab deruxtecan (B607063). mdpi.comiris-biotech.de

Analysis reveals that the GGFG linker generally exhibits slower cleavage kinetics compared to widely used dipeptide sequences like Val-Cit (VC). google.com This difference is largely attributed to the specific proteases responsible for their hydrolysis. While Val-Cit is a well-established and rapidly cleaved substrate for Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells, the GGFG sequence is reported to be more responsive to Cathepsin L. mdpi.comnih.goviris-biotech.de Some studies also indicate that Cathepsin B can cleave the GGFG sequence, although with minimal activity compared to its action on Val-Cit. mdpi.comgoogle.com This differential enzyme specificity and resulting cleavage rate underscore a key strategic difference in ADC design: prioritizing either rapid or more controlled, sustained payload release.

The exceptional stability of the GGFG linker in plasma is a noteworthy feature. In vitro studies with Trastuzumab deruxtecan, which utilizes the GGFG linker, demonstrated that only 2.1% of the payload was released after 21 days of incubation in human plasma, highlighting its high stability in circulation. jst.go.jp This contrasts with many first-generation linkers and contributes significantly to minimizing off-target toxicity. jst.go.jp

The cleavage of the peptide sequence is followed by the crucial function of the p-aminobenzyl carbamate (B1207046) (PABC) spacer. The PABC moiety is a self-immolative unit, essential for the release of the payload in its active, unmodified form. acs.orgnih.gov Following enzymatic cleavage of the amide bond at the C-terminus of the peptide (at the final Gly residue), the PABC undergoes a spontaneous 1,6-elimination reaction, releasing the drug, carbon dioxide, and an aza-quinone methide. acs.org This self-immolative property ensures that the cleavage kinetics are primarily dictated by the enzyme-peptide interaction, as the subsequent payload release is a rapid, intramolecular electronic cascade. acs.orgnih.gov

In comparison, early tetrapeptide linkers such as Gly-Phe-Leu-Gly and Ala-Leu-Ala-Leu were found to be unsuitable for ADC applications due to their very slow release kinetics, hydrophobicity, and synthetic complexity. iris-biotech.deacs.orgnih.gov The GGFG linker, therefore, represents an optimized tetrapeptide system that balances enhanced stability with effective, albeit slower, enzymatic release.

The following tables provide a comparative overview of the kinetic properties of the GGFG linker and other common linker systems based on available research findings.

Data Tables

Table 1: Comparative Cleavage Kinetics of Common Dipeptide Linker Systems
Dipeptide LinkerPrimary Cleaving EnzymeRelative Cleavage Rate / Half-LifeKey Characteristics
Val-Cit (VC)Cathepsin BFast (t1/2 = 240 min in one study; >80% cleavage in 30 min in another) iris-biotech.denih.govIndustry standard; rapidly cleaved in lysosomes. google.comnjbio.com Susceptible to cleavage by other cathepsins and neutrophil elastase. nih.gov
Val-Ala (VA)Cathepsin BModerate (cleaved at approx. half the rate of Val-Cit) nih.govbinghamton.eduExhibits lower hydrophobicity than Val-Cit, reducing aggregation issues. nih.govbinghamton.edu
Phe-Lys (FK)Cathepsin BVery Fast (t1/2 = 8 min) nih.govAmong the most rapidly cleaved dipeptides by Cathepsin B. nih.gov
Gly-GlyCathepsin BVery Slow / InefficientGenerally considered a poor substrate for Cathepsin B. scbt.com

Applications of Fmoc Gly Gly Phe Gly Pab Oh in Advanced Chemical Biology and Biotechnology Research

Development of Enzyme-Activatable Probes and Biosensors Utilizing Fmoc-Gly-Gly-Phe-Gly-PAB-OH

The specific peptide sequence Gly-Gly-Phe-Gly within this compound is designed to be a substrate for certain proteases, enzymes that cleave peptide bonds. This property is harnessed in the creation of enzyme-activatable probes and biosensors. In their inactive state, a signaling molecule (e.g., a fluorophore) is attached to the PAB linker, and its signal is quenched. Upon encountering the target protease, the enzyme cleaves the peptide sequence, leading to the release of the PAB linker and the attached signaling molecule. This release results in a detectable signal, such as fluorescence, indicating the presence and activity of the enzyme.

This "turn-on" mechanism is fundamental to the development of sensitive and specific biosensors for detecting proteases implicated in various physiological and pathological processes. For instance, similar peptide-based probes are used to assay matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease. nih.gov The design of such probes often involves a donor-acceptor pair, where cleavage of the peptide linker separates the pair, leading to a measurable increase in fluorescence. nih.gov

Table 1: Components of Enzyme-Activatable Probes

Component Function
Fmoc Group Protects the N-terminus during synthesis.
Gly-Gly-Phe-Gly Protease-specific cleavage site.
PAB Linker Connects the peptide to a signaling molecule and facilitates its release.

| Signaling Moiety | A fluorophore or other reporter that is activated upon cleavage. |

Research into Controllable Release Systems Based on this compound (Non-Clinical Focus)

The enzyme-sensitive nature of the Gly-Gly-Phe-Gly sequence makes this compound a valuable component in the design of controllable release systems for research purposes. In these systems, a molecule of interest is conjugated to the PAB linker. The release of this molecule is triggered by the enzymatic cleavage of the peptide sequence in a specific biochemical environment.

This strategy allows researchers to study the effects of the controlled delivery of various agents in in vitro models. The PAB linker acts as a self-immolative spacer, meaning that once the peptide is cleaved, the linker spontaneously releases the conjugated molecule. This precise control over release is crucial for investigating concentration-dependent effects and temporal dynamics of bioactive molecules in cell cultures or other experimental systems. Similar linkers are used in various targeted delivery systems to ensure the payload is released only at the desired site of action.

High-Throughput Screening Assays for Protease Activity and Inhibitor Discovery Using this compound Derivatives

Derivatives of this compound are instrumental in developing high-throughput screening (HTS) assays for identifying and characterizing protease inhibitors. beilstein-journals.org In a typical HTS setup, the peptide derivative serves as a substrate for a specific protease. A library of potential inhibitor compounds is then screened for their ability to block the enzymatic cleavage of the substrate.

The assay's readout is often based on fluorescence or colorimetric changes that occur upon substrate cleavage. For example, a fluorogenic substrate can be designed where the fluorescence is quenched until the peptide is cleaved. nih.govbiorxiv.org A decrease in the fluorescent signal in the presence of a test compound indicates that it is inhibiting the protease's activity. This approach allows for the rapid screening of thousands of compounds, accelerating the discovery of new protease inhibitors for research applications. biorxiv.orgnih.gov

Table 2: Principles of HTS Assay Using this compound Derivatives

Step Description
1. Assay Setup The protease, the peptide substrate derivative, and a potential inhibitor are combined.
2. Enzymatic Reaction In the absence of an effective inhibitor, the protease cleaves the peptide substrate.
3. Signal Generation Cleavage of the substrate results in a detectable signal (e.g., fluorescence).

| 4. Inhibition Detection | A reduction or absence of the signal indicates that the compound is an effective inhibitor of the protease. |

Integration of this compound into Peptide-Based Conjugates for Targeted Delivery Studies (Non-Clinical Context)

In a non-clinical research context, this compound is used as a cleavable linker in the construction of peptide-based conjugates for targeted delivery studies. precisepeg.com These conjugates typically consist of a targeting moiety (e.g., a peptide that binds to a specific cell surface receptor), the cleavable linker, and a cargo molecule (e.g., a fluorescent dye or a research compound).

The targeting moiety directs the conjugate to a specific cell type or tissue in an experimental model. Once the conjugate is internalized by the target cells, endogenous proteases can cleave the Gly-Gly-Phe-Gly sequence, releasing the cargo molecule inside the cell. This strategy is valuable for investigating cellular uptake mechanisms, intracellular trafficking, and the biological effects of targeted molecular delivery. The use of such cleavable linkers is a common strategy in the design of antibody-drug conjugates (ADCs) for research purposes. fujifilm.commedchemexpress.comglpbio.com

Exploration of this compound in Material Science: Self-Assembly of Peptide-Linker Derivatives

The Fmoc group, with its inherent hydrophobicity and aromaticity, can drive the self-assembly of peptide derivatives into various nanostructures. beilstein-journals.orgacs.org This property is being explored in the field of material science. By modifying the this compound structure, for example, by attaching different functional groups to the PAB linker, researchers can influence the self-assembly process and the properties of the resulting materials.

These self-assembled structures, which can include nanofibers, hydrogels, and other nanomaterials, have potential applications in areas such as cell scaffolding and the development of novel biomaterials. frontiersin.orgresearchgate.net The peptide sequence itself can also contribute to the self-assembly process through hydrogen bonding and other non-covalent interactions. acs.org The ability to create ordered structures from these peptide-based building blocks opens up new avenues for the bottom-up fabrication of functional materials for biotechnology research. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Fmoc Gly Gly Phe Gly Pab Oh and Its Mechanistic Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of peptides like Fmoc-Gly-Gly-Phe-Gly-PAB-OH in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide insights into the peptide's backbone and side-chain conformations, as well as intermolecular interactions.

Key Research Findings:

Proton (¹H) and Carbon-¹³ (¹³C) NMR are fundamental for assigning chemical shifts to each atom within the peptide structure. In the solid-state, ¹³C NMR peak displacements of up to 8 ppm can be observed between different conformations of polypeptides, offering a sensitive probe for conformational characterization. nih.gov

The chemical shift of a nucleus is highly dependent on its electronic and molecular environment, providing a wealth of structural information. nih.gov

For peptides containing specific amino acid residues, the transferability of NMR parameters from simple model peptides to more complex systems is a valuable method for determining local conformations. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, which helps in defining the three-dimensional folding of the peptide chain.

Conformational changes upon binding to enzymes or other molecules can be monitored by observing changes in chemical shifts and the appearance of new cross-peaks in 2D NMR spectra.

NMR Technique Information Obtained Relevance to this compound
¹H NMR Proton chemical shifts and coupling constants.Confirms the presence of specific amino acid residues and provides information on dihedral angles.
¹³C NMR Carbon chemical shifts.Sensitive to the local conformation of the peptide backbone and side chains. nih.gov
COSY Correlation of coupled protons.Helps in assigning proton signals within each amino acid residue.
TOCSY Correlation of all protons within a spin system.Facilitates the complete assignment of all protons in each amino acid.
NOESY/ROESY Through-space proton-proton distances.Elucidates the 3D structure and folding of the peptide.
HSQC/HMBC Correlation of protons with directly bonded or long-range coupled carbons.Provides unambiguous assignment of proton and carbon signals.

Mass Spectrometry (MS) Techniques for Identification of Cleavage Products and Mechanistic Pathways

Mass spectrometry (MS) is a powerful technique for identifying the products of enzymatic cleavage and elucidating the mechanistic pathways of linker degradation. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly employed.

Key Research Findings:

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a cornerstone for identifying and sequencing peptide fragments resulting from cleavage. mit.edu This is crucial for confirming the specific cleavage site within the Gly-Gly-Phe-Gly sequence.

Monitoring the dissociation of peptides at various temperatures can provide an energetic profile and detailed insights into the forces driving the cleavage process. nih.gov

Spontaneous cleavage of peptides can occur, and MS can be used to identify the resulting fragments, such as diketopiperazine structures. nih.gov

In studies of similar peptide linkers, such as Gly-Phe-Lys, ESI-MS has been used to confirm the cleavage of specific peptide bonds. acs.org

UPLC-MS can be used to monitor the completion of reactions involving the peptide linker. google.com

Mass Spectrometry Technique Application Significance for Cleavage Analysis
Electrospray Ionization (ESI)-MS Soft ionization technique suitable for analyzing peptides from solution.Allows for the direct analysis of reaction mixtures to identify the parent peptide and its cleavage products. acs.org
Matrix-Assisted Laser Desorption/Ionization (MALDI)-TOF MS High-throughput analysis of peptides, often used for proteomics.Useful for rapid screening of cleavage products and confirming the molecular weight of fragments. acs.org
Tandem Mass Spectrometry (MS/MS) Fragmentation of selected ions to obtain sequence information.Essential for pinpointing the exact cleavage site within the peptide sequence. mit.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Purity Assessment and Reaction Monitoring

HPLC and UPLC are essential chromatographic techniques for assessing the purity of the synthesized this compound and for monitoring the progress of its synthesis and cleavage reactions.

Key Research Findings:

Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the standard method for determining the purity of Fmoc-protected amino acids and peptides. nih.gov Most commercial Fmoc amino acids are available with >99% purity as determined by RP-HPLC. nih.gov The purity of all peptide candidates for further studies should be verified by HPLC. rsc.org

Reaction Monitoring: HPLC is used to monitor the progress of enzymatic cleavage reactions by separating the substrate from the product and quantifying their respective peak areas. acs.org UPLC-MS is a powerful combination for monitoring reaction completion and identifying products simultaneously. google.com

Method Development: Different column types and mobile phase gradients can be optimized for the separation of the peptide and its fragments. For example, a Diamonsil C18(2) column with a water/acetonitrile gradient containing formic acid has been used for the separation of similar peptides. rsc.org

Chromatographic Data Interpretation
Single, sharp peak in the chromatogram Indicates high purity of the this compound compound.
Appearance of new peaks over time in a reaction mixture Signifies the formation of cleavage products or reaction intermediates.
Decrease in the area of the substrate peak and increase in the product peak area Allows for the quantification of reaction kinetics. acs.org

UV-Vis and Fluorescence Spectroscopy for Real-time Monitoring of Cleavage Kinetics and Product Formation

UV-Vis and fluorescence spectroscopy offer continuous and real-time methods for monitoring the kinetics of peptide cleavage, often by exploiting the change in spectroscopic properties upon cleavage.

Key Research Findings:

UV-Vis Spectroscopy: The cleavage of an amide bond can be monitored by observing changes in the UV spectrum, although this can be challenging due to interference from other components. acs.org However, the introduction of specific chromophores can enhance the signal. All UV-Vis spectra are typically recorded at a specific temperature in a suitable buffer, with the background spectrum of the buffer and enzyme subtracted. acs.org

Fluorescence Spectroscopy: This technique is highly sensitive for monitoring enzymatic activity. The cleavage of the peptide can lead to the release of a fluorophore or a change in the fluorescence properties of a nearby probe, allowing for real-time monitoring. The uncaging of a molecule can be accompanied by a significant blue-shift in the fluorescence emission spectrum, enabling quantitative, real-time tracking of the reaction. nih.gov

Kinetic Analysis: By monitoring the change in absorbance or fluorescence intensity over time, key kinetic parameters such as the Michaelis constant (Km) and the maximum reaction rate (Vmax) can be determined.

Spectroscopic Parameter Measurement Application in Cleavage Studies
Change in UV Absorbance (ΔA) Monitored at a specific wavelength over time.Can be used to follow the disappearance of the substrate or the appearance of a product with a distinct UV signature. acs.org
Change in Fluorescence Intensity (ΔF) Measured at the emission maximum of a fluorescent probe.Provides a highly sensitive method for real-time monitoring of enzyme activity and cleavage kinetics.
Fluorescence Lifetime The average time a molecule spends in the excited state.Changes in fluorescence lifetime can indicate cleavage events and interactions with the local environment.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis of the Peptide Moiety in Conjugates

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the secondary structure (e.g., α-helix, β-sheet, random coil) of the peptide portion of the linker. americanpeptidesociety.org

Key Research Findings:

Principle: Peptides absorb left and right-circularly polarized light differently depending on their secondary structure. americanpeptidesociety.org α-helices, β-sheets, and random coils have characteristic CD spectra. americanpeptidesociety.org

Conformational Changes: CD spectroscopy can be used to monitor conformational changes in peptides in response to environmental factors such as pH, temperature, or binding to other molecules. americanpeptidesociety.orgnih.gov

Fmoc-Peptide Self-Assembly: In studies of other Fmoc-tetrapeptides, CD and FTIR spectroscopy have shown that self-assembly is often dominated by interactions between the Fmoc units. researchgate.net

Structural Estimation: By comparing the CD spectrum of a peptide to reference spectra, the proportions of different secondary structural elements can be estimated. americanpeptidesociety.org

Secondary Structure Characteristic CD Spectral Features
α-Helix Strong negative peak at ~222 nm and a positive peak at ~190 nm. americanpeptidesociety.org
β-Sheet Positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org
Random Coil Less defined peaks, often with a negative band around 200 nm. americanpeptidesociety.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis and Supramolecular Interactions

FT-IR spectroscopy provides valuable information about the chemical bonds and supramolecular interactions within the this compound molecule, particularly concerning the peptide backbone and the Fmoc protecting group.

Key Research Findings:

Amide Bands: The amide I (C=O stretching, ~1600-1700 cm⁻¹) and amide II (N-H bending and C-N stretching, ~1500-1600 cm⁻¹) bands are particularly sensitive to the secondary structure of the peptide.

Fmoc Group Characterization: The aromatic rings of the Fmoc group have specific absorption bands in the region of 950–730 cm⁻¹. mdpi.com

Hydrogen Bonding: Changes in the position and shape of the O-H and N-H stretching bands can indicate the presence and strength of hydrogen bonds, which are crucial for supramolecular assembly. researchgate.net

Integrity of the Molecule: FT-IR can be used to confirm the chemical integrity of the peptide after synthesis or modification, as the spectra of the bulk material and processed forms should be identical if no chemical reactions have occurred. researchgate.net

Supramolecular Gel Formation: In studies of other Fmoc-peptides, FT-IR has been used to confirm the formation of supramolecular structures through the observation of inter- and intramolecular physical bonds. mdpi.com

FT-IR Absorption Band (cm⁻¹) Vibrational Mode Structural Information
~3400 O-H and N-H stretchingIndicates the presence of hydroxyl and amine groups and involvement in hydrogen bonding. mdpi.com
~1600-1700 Amide I (C=O stretching)Sensitive to the peptide's secondary structure.
~1500-1600 Amide II (N-H bending, C-N stretching)Also informative about the peptide's conformation.
~1250-1260 Amide III (C-N stretching, N-H bending)Changes in intensity can suggest molecular reorientation. mdpi.com
~950-730 Aromatic C-H bendingCharacteristic of the Fmoc group's aromatic rings. mdpi.com

Theoretical and Computational Investigations of Fmoc Gly Gly Phe Gly Pab Oh

Molecular Dynamics (MD) Simulations of Fmoc-Gly-Gly-Phe-Gly-PAB-OH Conformational Dynamics and Stability

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-resolved motion of molecules, providing insights into the conformational landscape and stability of the this compound linker. By simulating the molecule in an explicit solvent environment, researchers can analyze its flexibility, intramolecular interactions, and solvent accessibility, which are crucial determinants of its biological function.

Detailed Research Findings: MD simulations reveal that the GGFG peptide portion of the molecule is highly flexible. The glycine (B1666218) residues, lacking bulky side chains, contribute significantly to this flexibility, allowing the peptide to adopt a wide range of conformations. The phenylalanine residue introduces a localized region of hydrophobicity and steric bulk, influencing the local peptide backbone structure. The Fmoc group, being large and aromatic, tends to engage in hydrophobic and π-stacking interactions with the phenylalanine side chain, which can transiently stabilize certain folded conformations.

The stability of the linker is assessed by monitoring key structural parameters over the simulation time. The root-mean-square deviation (RMSD) of the backbone atoms from an initial structure is calculated to quantify conformational changes. A stable system would exhibit a plateau in its RMSD value, indicating it has reached an equilibrium state. The solvent accessible surface area (SASA) is another critical parameter, as it relates to the exposure of the peptide to the solvent and, by extension, to enzymes. Minimizing the solvent-exposed hydrophobic surface area is a key goal in linker design to improve drug-like properties. rsc.org

Table 1: Hypothetical MD Simulation Parameters and Key Findings for Fmoc-GGFG-PAB-OH

ParameterValue/ObservationSignificance
Simulation Time 500 nsProvides sufficient timescale to observe significant conformational sampling and reach equilibrium.
Solvent Model TIP3P WaterMimics an aqueous physiological environment.
Force Field AMBER ff19SBAccurately describes the energetic and conformational properties of amino acids.
Average Backbone RMSD 4.5 ± 0.8 ÅIndicates high conformational flexibility, characteristic of a glycine-rich peptide.
Phenylalanine SASA Fluctuates between 60 Ų and 150 ŲShows the dynamic exposure of the hydrophobic residue, which is a key recognition element for proteases.
Intramolecular H-bonds Transient H-bonds observed between Gly/Phe backbone amides and carbonyls.Highlights the lack of a stable secondary structure (e.g., helix or sheet) in favor of a random coil.
Fmoc-Phe Interaction π-stacking observed in ~15% of simulation frames.A minor, transient interaction that can influence the conformational ensemble.

Quantum Chemical Calculations for Prediction of Reaction Mechanisms and Transition States of Cleavage

The function of the p-aminobenzyl alcohol (PAB-OH) moiety is to act as a self-immolative spacer. Following enzymatic cleavage of the GGFG peptide, the newly exposed free amine on the PAB group initiates a 1,6-elimination reaction. nih.govrsc.org This electronic cascade results in the release of a conjugated molecule and the formation of a transient aza-quinone methide species. rsc.org Quantum chemical (QC) calculations are indispensable for elucidating the precise mechanism of this critical cleavage step.

Detailed Research Findings: QC methods, such as Density Functional Theory (DFT), are used to model the electronic structure of the PAB spacer during the self-immolation process. nih.govrsc.org These calculations can map the entire potential energy surface (PES) of the reaction, identifying the structures of reactants, intermediates, transition states (TS), and products. nih.gov The key event is the 1,6-elimination that occurs after the GGFG peptide is cleaved, exposing the aniline (B41778) amine.

Calculations show that the presence of a free amine group, which is strongly electron-donating, is essential to lower the energy barrier for the subsequent fragmentation. rsc.org Researchers perform relaxed potential energy surface scans by systematically increasing the distance between the benzylic carbon and the oxygen of the leaving group to locate the transition state. nih.govrsc.org The energy difference between the reactant (the PAB-OH intermediate with the free amine) and the transition state gives the activation energy barrier for the self-immolation. A lower activation energy corresponds to a faster release rate. These calculations confirm that the 1,6-elimination is a spontaneous and irreversible process, driven by the formation of thermodynamically stable products like carbon dioxide (if a carbamate (B1207046) linkage is used) and the released drug. rsc.orgissuu.com

Table 2: Representative Quantum Chemical Calculation Data for PAB-OH Cleavage

Calculation TypeMethod/Basis SetFindingImplication
Geometry Optimization B3LYP/def2-TZVPP with IEF-PCMOptimized structures of the reactant, transition state, and products. nih.govrsc.orgProvides precise bond lengths and angles for the key species in the reaction pathway.
Transition State Search Relaxed PES Scan & TS Opt.Identification of a single transition state for the 1,6-elimination. nih.govConfirms a concerted, one-step mechanism for the bond-breaking and rearrangement process.
Activation Energy (ΔG‡) ~10-15 kcal/mol (in water)A low energy barrier, indicating a rapid and spontaneous reaction post-activation.The self-immolation is not the rate-limiting step; drug release speed depends on enzymatic peptide cleavage.
Reaction Energy (ΔG_rxn) Highly exergonic (< -20 kcal/mol)The overall reaction is thermodynamically very favorable.Ensures the cleavage reaction is irreversible, preventing re-attachment of the released molecule.

Docking Studies of the GGFG Sequence with Proteases for Substrate Recognition and Binding Affinity (Non-Clinical Context)

The GGFG tetrapeptide is designed to be a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in certain pathological tissues. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, GGFG) when bound to a second (the receptor, a protease) to form a stable complex. mdpi.com These studies are crucial for understanding the molecular basis of substrate recognition and for predicting binding affinity.

Detailed Research Findings: Docking simulations of the GGFG peptide into the active site of proteases like cathepsin B provide detailed structural hypotheses for the enzyme-substrate complex. The active site of cysteine proteases like cathepsin B is a cleft containing a catalytic dyad (or triad). mdpi.comescholarship.org Docking algorithms place the GGFG peptide into this cleft and score the resulting poses based on intermolecular forces, including hydrogen bonds, electrostatic interactions, and hydrophobic contacts.

The results typically show that the peptide binds in an extended conformation within the active site groove. The Phenylalanine (Phe) residue at the P2 position (using protease nomenclature) is critical for recognition. Its bulky, hydrophobic side chain fits into a corresponding hydrophobic pocket (the S2 subsite) of the enzyme. This interaction is often the primary determinant of binding specificity. The glycine residues at P1 and P3/P4 make fewer specific contacts but ensure the necessary backbone flexibility to achieve the optimal binding conformation. The scissile bond is positioned between Gly(P1) and the PAB linker, in close proximity to the catalytic cysteine residue of the protease, poised for nucleophilic attack. mdpi.com Binding energy metrics from docking can be used to rank different peptide sequences and predict their relative susceptibility to cleavage. mdpi.com

Table 3: Predicted Interactions from Docking GGFG into Cathepsin B Active Site

Peptide Residue (Position)Interacting Enzyme Residue(s)Interaction TypeContribution to Binding
Phe (P2) Gly, Leu, Met in S2 pocketHydrophobic interactions, Van der Waals forcesPrimary anchor; provides major contribution to binding affinity and specificity.
Gly (P1) Cys (catalytic), HisHydrogen bonding with backbone atoms, positioning for cleavageOrients the scissile bond correctly relative to the catalytic residues for efficient hydrolysis. mdpi.comescholarship.org
Gly (P3) GluBackbone hydrogen bondingContributes to overall binding energy and stabilizes the extended conformation in the active site.
Gly (P4) TrpBackbone hydrogen bondingFurther secures the peptide in the binding groove, allowing for optimal positioning of the P1-P2 residues.

Structure-Activity Relationship (SAR) Modeling for Optimized Design of this compound Analogues and Modified Linkers

Structure-Activity Relationship (SAR) modeling uses computational techniques to correlate the chemical structure of a compound with its biological activity. For the Fmoc-GGFG-PAB-OH linker, SAR studies aim to guide the design of analogues with improved properties, such as enhanced protease specificity, greater plasma stability, or modulated cleavage rates. sci-hub.senih.gov

Detailed Research Findings: Computational SAR is performed by creating a virtual library of analogues and evaluating them using the methods described above (MD, QC, docking). For example, to improve protease specificity, one might computationally substitute the Phenylalanine at the P2 position with other natural or non-natural amino acids. Docking studies would then predict the binding affinity of each new sequence for the target protease (e.g., cathepsin B) and for off-target proteases. This allows for the in silico identification of sequences with a better selectivity profile. sci-hub.se

Table 4: Example of a Computational SAR Study on the GGFG Sequence

Analogue (Modification)Predicted Cathepsin B Binding Energy (kcal/mol)Predicted Plasma Stability (Qualitative)Rationale for Change
GGFG (Reference) -8.5ModerateBaseline sequence.
G(D-Phe)FG -5.2HighIntroduction of a D-amino acid to increase resistance to proteolysis and improve plasma stability.
G(hPhe)FG -9.1ModerateHomophenylalanine (hPhe) has a larger hydrophobic side chain, potentially increasing affinity for the S2 pocket.
GVFG -7.9ModerateReplacing Phe with Valine to assess the impact of a smaller hydrophobic residue on binding.
AAGFG -6.8ModerateReplacing Gly with Ala to reduce backbone flexibility and assess its impact on binding conformation.

Computational Design of Novel Protease-Specific Peptide Sequences for PAB-based Release

Building upon SAR, the field of computational protein and peptide design aims to create entirely new peptide sequences with desired properties de novo. researchgate.net The goal is to move beyond simple substitutions and discover novel sequences that offer superior performance, such as exquisite specificity for a single protease, thereby minimizing off-target cleavage. tandfonline.comunits.it

Detailed Research Findings: Several computational strategies are employed for the de novo design of peptide linkers. One approach is in silico panning, where a vast virtual library of peptides (e.g., all possible tetrapeptides) is docked against the target protease structure. oup.com The top-scoring sequences are then selected for further analysis. Another sophisticated method involves evolutionary or genetic algorithms. units.it These algorithms start with a random population of peptide sequences and iteratively apply "mutations" (amino acid substitutions) and "crossovers" (recombinations). The fitness of each new peptide is evaluated by a scoring function that combines predicted binding energy, stability, and specificity. Over many generations, the algorithm converges on optimal sequences.

These design protocols can incorporate complex criteria, such as selecting for sequences that are substrates for one protease (e.g., legumain) but poor substrates for another (e.g., cathepsin B). nih.gov For instance, studies have identified that Asn-containing dipeptide sequences are selectively cleaved by legumain. nih.govpreprints.org By designing linkers that are specifically cleaved by tumor-associated proteases that are distinct from the more ubiquitously active cathepsins, the therapeutic window of targeted therapies can be potentially enhanced. sci-hub.se The output of these computational design efforts is a small set of promising peptide sequences that can be synthesized and validated experimentally for use with a PAB-based release mechanism.

Future Directions and Emerging Research Avenues for Fmoc Gly Gly Phe Gly Pab Oh

Orthogonal Cleavage Strategies for Multi-Responsive Systems

The development of multi-responsive systems hinges on the ability to selectively cleave different protecting groups and linkers under distinct, non-interfering conditions. This concept, known as orthogonality, is crucial for the sequential modification and release of molecules. nih.govacs.org The standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy itself is based on an orthogonal scheme where the Fmoc group is removed by a base, while tBu-based side-chain protecting groups and the linker to the resin are cleaved by acid. csic.es

Future research is focused on integrating additional orthogonal cleavage mechanisms into systems incorporating the GGFG-PAB linker. This would allow for the creation of more complex architectures with multiple functionalities that can be activated on demand. For instance, a system could be designed where one payload is released by enzymatic cleavage of the GGFG sequence, while another component is liberated by a different, non-enzymatic trigger acting on a separate linker.

Current orthogonal approaches in peptide chemistry include the use of:

Photolabile groups: These can be cleaved by exposure to light of a specific wavelength. nih.gov

Hydrazine-labile groups: Protecting groups like Dde and ivDde are stable to the basic and acidic conditions of Fmoc-SPPS but can be selectively removed with hydrazine. sigmaaldrich.com

Palladium-labile groups: Allyl-based protecting groups can be cleaved under mild conditions using a palladium catalyst. acs.org

By combining these strategies with the inherent enzymatic cleavability of the GGFG sequence, researchers can design sophisticated, multi-responsive drug delivery systems, diagnostic tools, and biomaterials.

Exploration in Advanced Bio-Conjugation Methodologies

The application of Fmoc-Gly-Gly-Phe-Gly-PAB-OH is set to expand with its integration into advanced bioconjugation methodologies like click chemistry. precisepeg.com Click chemistry refers to a set of biocompatible reactions that are rapid, high-yielding, and specific, making them ideal for attaching molecules to complex biological targets. precisepeg.com

The GGFG-PAB moiety can be functionalized with "click-active" handles, such as azides or alkynes. This would enable the straightforward and efficient conjugation of the peptide linker to antibodies, nanoparticles, or other molecules that have been similarly modified with a complementary reactive group. This approach offers significant advantages over traditional conjugation methods, which can be less specific and require harsher reaction conditions.

The versatility of this approach allows for the custom design of conjugates for a wide range of applications, from targeted drug delivery in antibody-drug conjugates (ADCs) to the development of novel diagnostic agents. precisepeg.com

Research into Scalability and Green Chemistry Principles

As the therapeutic and diagnostic potential of molecules incorporating the GGFG-PAB linker becomes more apparent, the need for large-scale and environmentally friendly synthesis methods grows. Current solid-phase peptide synthesis (SPPS), while effective at the lab scale, often utilizes hazardous solvents like DMF, NMP, and CH2Cl2 and requires extensive washing steps. csic.es

Future research will focus on "greening" the synthesis of this compound by:

Developing alternative, greener solvents: Researchers are exploring the use of more benign solvents that have good swelling capacity for the resin and can effectively solubilize the reagents. csic.es

Optimizing reaction conditions: This includes using more efficient coupling reagents and minimizing the number of synthetic steps to reduce waste. acs.org

Implementing liquid-phase peptide synthesis (LPPS): LPPS protocols, which use soluble supports, can offer advantages in terms of scalability and purification, potentially reducing solvent usage compared to traditional SPPS. researchgate.net

These efforts aim to make the production of this important linker more sustainable and cost-effective, facilitating its broader application.

Integration into Microfluidic Platforms

Microfluidic technology, which involves the manipulation of small volumes of fluids in channels with dimensions of tens to hundreds of micrometers, offers a promising avenue for the high-throughput synthesis and analysis of peptides and their conjugates.

Integrating the synthesis of this compound and its derivatives onto microfluidic platforms could enable:

Rapid optimization of reaction conditions: The ability to run many small-scale reactions in parallel would accelerate the process of finding the most efficient synthesis protocols.

Automated, high-throughput synthesis: Microfluidic systems can be automated to produce libraries of different peptide conjugates for screening and lead identification.

Reduced reagent consumption and waste: The small scale of microfluidic reactions significantly cuts down on the amount of expensive reagents and solvents needed.

This technology has the potential to revolutionize the discovery and development of new peptide-based therapeutics and diagnostics.

Investigation of Hybrid Linker Systems

To further refine the properties of biomolecules, researchers are investigating hybrid linker systems that combine the GGFG-PAB motif with other responsive elements. The GGFG sequence is known to be a substrate for certain proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment. nih.gov This enzymatic cleavage is the basis for the targeted release of drugs in many ADCs. iris-biotech.de

By combining the GGFG-PAB linker with other cleavable or non-cleavable linkers, it may be possible to create systems with finely tuned release kinetics and improved stability. For example, a hybrid linker could be designed to be stable in circulation but cleavable by multiple stimuli within the target cell, ensuring a more efficient and specific release of the payload. nih.gov The exploration of different peptide sequences, such as Val-Cit or Val-Ala, in combination with GGFG-PAB could also lead to linkers with altered enzymatic susceptibility and release profiles. nih.gov

These investigations into hybrid linker systems will expand the toolbox available for designing sophisticated and highly effective biomolecules for a variety of applications.

Conclusion and Broader Implications for Peptide Based Chemical Research

Summary of Key Research Findings on Fmoc-Gly-Gly-Phe-Gly-PAB-OH

This compound is primarily recognized as a synthetic intermediate for producing cleavable linkers used in the creation of antibody-drug conjugates (ADCs). medchemexpress.com Research has focused on the functional significance of its constituent parts. The N-terminal Fluorenylmethyloxycarbonyl (Fmoc) group is a standard protecting group used during solid-phase peptide synthesis, which is removed in the final stages to allow for conjugation. broadpharm.com The core of its functionality lies in the Gly-Gly-Phe-Gly (GGFG) tetrapeptide sequence and the p-aminobenzyl alcohol (PAB-OH) moiety.

The GGFG sequence is designed as a substrate for lysosomal proteases, such as cathepsins, which are often overexpressed in the tumor microenvironment. iphasebiosci.comnih.gov Upon internalization of an ADC into a target cancer cell, these enzymes cleave the peptide, initiating the drug release mechanism. iphasebiosci.comnih.gov A pivotal finding is that the GGFG linker exhibits greater hydrophilicity compared to more conventional dipeptide linkers like Val-Cit. mdpi.combinghamton.edu This increased hydrophilicity can improve the pharmacokinetic properties of an ADC, allowing for a higher drug-to-antibody ratio (DAR) without the aggregation issues caused by hydrophobic linker-drug complexes. mdpi.com The efficacy of the GGFG linker is validated by its incorporation into highly successful, clinically approved ADCs, such as trastuzumab deruxtecan (B607063) (Enhertu®), demonstrating its translational impact. nih.govresearchgate.net

The PAB-OH component serves as a self-immolative spacer. Once the GGFG sequence is cleaved by cathepsins, the resulting aniline (B41778) derivative of the PAB group undergoes a rapid, spontaneous 1,6-electronic elimination to release the conjugated payload in its unmodified, active form. iris-biotech.denih.gov

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number2632341-91-2 precisepeg.com
Molecular FormulaC37H37N5O7 precisepeg.com
Molecular Weight663.73 g/mol precisepeg.com
Purity>96% precisepeg.com
Primary ApplicationCleavable ADC Linker Intermediate medchemexpress.com

Contributions of this compound Research to the Field of Responsive Bioconjugates

The development and study of linkers based on the this compound structure have made significant contributions to the field of responsive bioconjugates. These are molecules engineered to remain inert until they encounter a specific biological stimulus, at which point they execute a programmed function, such as releasing a therapeutic payload.

The GGFG-PAB system is a quintessential example of an enzyme-responsive linker. Research has demonstrated that bioconjugates using this linker show high stability in systemic circulation but are efficiently cleaved within the acidic and enzyme-rich environment of the lysosome. iphasebiosci.commdpi.com This targeted release mechanism is a cornerstone of modern ADC design, as it drastically widens the therapeutic window by concentrating the cytotoxic agent at the site of action and minimizing off-target toxicity to healthy tissues. biochempeg.com

Outlook on the Potential of this compound in Advancing Chemical Biology Tools

The utility of the GGFG-PAB linker system extends beyond the realm of cancer therapeutics into the broader field of chemical biology. The modular nature of the linker—comprising a cleavable trigger and a self-immolative handle—makes it a versatile tool for creating a wide array of activatable probes. njbio.com

For instance, by replacing the cytotoxic drug with a quenched fluorophore or a magnetic resonance imaging (MRI) contrast agent, researchers can design probes that become detectable only in the presence of specific protease activity. Such tools could be invaluable for imaging and studying enzyme function in real-time within living organisms, diagnosing diseases characterized by aberrant protease expression, or monitoring therapeutic responses. nih.govtum.de

Furthermore, the principles embodied by the GGFG-PAB linker can be applied to other targeted delivery systems, such as peptide-drug conjugates (PDCs) or small molecule-drug conjugates (SMDCs), where controlled release is paramount. broadpharm.com The success of this tetrapeptide sequence encourages the rational design and screening of other peptide motifs to target a wider range of proteases with high specificity, thereby expanding the scope of responsive chemical tools for biological research and medicine. nih.gov

Future Challenges and Opportunities in the Design and Application of Peptide-PAB Linkers

Despite significant advances, the design and application of peptide-PAB linkers face ongoing challenges that also present opportunities for innovation.

Challenges:

Enzyme Specificity: While linkers like GGFG are designed for cleavage by lysosomal cathepsins, achieving absolute specificity is difficult. Off-target cleavage by other proteases present in plasma or healthy tissues can lead to premature drug release and associated toxicities. nih.govsnmjournals.org

Plasma Stability: Ensuring the linker remains intact in the bloodstream is critical. Some peptide linkers show variable stability across different species (e.g., susceptibility to carboxylesterase Ces1C in mice but not humans), which can complicate preclinical assessment and translation to clinical use. nih.govresearchgate.netmdpi.com

Payload Limitations: While hydrophilic linkers like GGFG are an improvement, conjugating highly hydrophobic payloads can still result in ADC aggregation, which negatively impacts manufacturing, stability, and in vivo performance. nih.govacs.org

Opportunities:

Novel Peptide Sequences: A significant opportunity lies in the discovery and design of new peptide or peptidomimetic sequences. These could target other tumor-associated proteases, such as legumain, or be engineered with non-natural amino acids to enhance stability and cleavage specificity. nih.govmdpi.com

Linker Optimization: Further improvements in hydrophilicity can be achieved by incorporating polar moieties, such as polyethylene (B3416737) glycol (PEG) chains or charged amino acids, into the linker structure. This could enable the use of higher DARs and more hydrophobic drugs. acs.orgaxispharm.com

Next-Generation Spacers: Research into novel self-immolative spacers beyond PAB could yield systems with alternative release kinetics, improved stability, or different conjugation chemistries, further broadening the applicability of cleavable linkers. nih.gov

Table 2: Comparative Properties of Common Protease-Cleavable Peptide Linkers
Linker SequencePrimary Cleavage EnzymeKey CharacteristicsReference
Gly-Gly-Phe-Gly (GGFG)Cathepsin B, LMore hydrophilic; allows higher DAR; used in Enhertu®. iphasebiosci.commdpi.comresearchgate.net
Val-Cit (Valine-Citrulline)Cathepsin B"Gold standard" linker; well-established but more hydrophobic; can be susceptible to premature cleavage by other enzymes. nih.govsnmjournals.org
Val-Ala (Valine-Alanine)Cathepsin BOffers better hydrophilicity and stability compared to Val-Cit; can support higher DARs. nih.gov
Phe-Lys (Phenylalanine-Lysine)Cathepsin BAn earlier dipeptide linker design; generally shows lower plasma stability compared to Val-Cit. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal solid-phase peptide synthesis (SPPS) conditions for Fmoc-Gly-Gly-Phe-Gly-PAB-OH?

  • Methodological Answer : The compound is synthesized using Fmoc-based SPPS, where each amino acid is sequentially coupled to a resin-bound chain. Key steps include:

  • Deprotection : Use 20% piperidine in DMF to remove the Fmoc group after each coupling cycle .
  • Coupling Agents : Activate amino acids with HBTU/HOBt or DIC/Oxyma for efficient amide bond formation .
  • Final Cleavage : Treat with TFA-based cocktails (e.g., TFA:thioanisole:water = 95:3:2) to release the peptide from the resin .
    • Critical Parameters : Monitor coupling efficiency via Kaiser tests or FT-IR to ensure >99% completion per cycle .

Q. Which chromatographic techniques are recommended for purifying this compound?

  • Methodological Answer :

  • Reverse-Phase HPLC : Use C18 columns with gradients of water/acetonitrile (0.1% TFA) for high-resolution separation. A typical gradient: 5–60% acetonitrile over 30 minutes .
  • LC-MS : Validate purity and molecular weight using electrospray ionization (ESI-MS) or MALDI-TOF .

Q. What analytical methods are essential for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR in DMSO-d6 or CDCl3 to verify backbone connectivity and side-chain integrity .
  • Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residues via HPLC .
  • FT-IR : Confirm amide bond formation (peaks at ~1650 cm1^{-1} for C=O stretch) .

Advanced Research Questions

Q. How does pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • Stability Studies : Prepare buffered solutions (pH 3–9) and monitor degradation via HPLC at 25°C and 4°C. Acidic conditions (pH <5) may hydrolyze the PAB-OH linker, while alkaline conditions (pH >8) risk Fmoc group cleavage .
  • Storage Recommendations : Lyophilize the compound and store at -20°C (powder) or -80°C (solutions in DMSO) to minimize hydrolysis .

Q. What strategies are used to assess the blood-brain barrier (BBB) permeability of this compound in preclinical models?

  • Methodological Answer :

  • In Situ Perfusion : Administer the peptide intra-arterially in rodents and measure brain uptake via LC-MS .
  • PAMPA-BBB Assay : Use artificial membranes to predict passive diffusion. Adjust logP values by modifying hydrophobic residues (e.g., Phe) .

Q. How can researchers optimize coupling efficiency for sterically hindered residues in this compound analogs?

  • Methodological Answer :

  • Microwave-Assisted SPPS : Reduce coupling times (2–5 minutes) and improve yields for bulky residues .
  • Double Coupling : Repeat coupling steps with fresh reagents for problematic residues (e.g., β-branched amino acids) .

Q. What role does this compound play in antibody-drug conjugate (ADC) development?

  • Methodological Answer :

  • Linker Design : The Gly-Gly-Phe-Gly sequence serves as a protease-cleavable linker, enabling payload release in lysosomal environments. Validate stability in serum via LC-MS over 72 hours .
  • Conjugation : Use maleimide-thiol chemistry to attach the peptide to cysteine residues on antibodies. Monitor drug-antibody ratio (DAR) by UV-Vis spectroscopy .

Data Interpretation & Troubleshooting

Q. How should researchers address contradictory solubility data for this compound in DMSO versus aqueous buffers?

  • Methodological Answer :

  • Solubility Testing : Prepare stock solutions in DMSO (10–50 mM) and dilute into PBS (pH 7.4). Monitor precipitation via dynamic light scattering (DLS).
  • Co-Solvents : Add 5–10% PEG-300 or cyclodextrins to enhance aqueous solubility .

Q. What experimental controls are critical for validating the biological activity of this compound in cell-based assays?

  • Methodological Answer :

  • Negative Controls : Use scrambled peptide sequences or inactive enantiomers.
  • Dose-Response Curves : Test concentrations from 1 nM–100 µM and calculate IC50/EC50 values using nonlinear regression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.